methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate
Description
Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that belongs to the class of sulfonamides This compound features a benzoate ester linked to a sulfonamide group, which is further connected to a chroman ring system
Properties
IUPAC Name |
methyl 4-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-24-17(20)13-6-8-14(9-7-13)26(22,23)19-12-18(21)10-11-25-16-5-3-2-4-15(16)18/h2-9,19,21H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAWZJBPKDSPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution of Halogenated Benzoates
A foundational approach involves halogenated benzoate intermediates, where sulfamoyl groups are introduced via nucleophilic substitution. Methyl 2,4-dihalo-5-sulfamoyl-benzoates serve as precursors, reacting with amines under controlled conditions. For example, methyl 2-methoxy-5-chlorobenzoate reacts with sodium sulfinate in tetrahydrofuran (THF) at 65°C for 12 hours in the presence of cuprous chloride (CuCl), yielding methyl 2-methoxy-5-sulfamoylbenzoate with 94.5% efficiency.
Key Reaction Conditions:
- Solvent: Tetrahydrofuran or dimethyl sulfoxide (DMSO).
- Catalyst: CuCl (0.05–0.1 equivalents).
- Temperature: 45–65°C.
- Time: 12–24 hours.
Regioselectivity challenges arise when multiple reactive sites exist. Bulky substituents favor para-substitution, while aromatic thiols prefer ortho-positions. For instance, cyclohexanethiol in DMSO at 60°C produces 86% para-substituted product, whereas benzylthiol yields 74% ortho-isomer.
Sulfamoylation via Chlorosulfonic Acid
Direct sulfamoylation of methyl 4-aminobenzoate derivatives using chlorosulfonic acid (ClSO₃H) is another route. In a patented method, 4-aminobenzoic acid is treated with ClSO₃H at 0–5°C, followed by thionyl chloride (SOCl₂) to form the sulfamoyl chloride intermediate. Subsequent esterification with methanol yields the sulfamoyl benzoate.
Optimized Parameters:
Coupling with 4-Hydroxychroman-4-yl-methylamine
The final step involves coupling the sulfamoyl benzoate with 4-hydroxychroman-4-yl-methylamine. This amine is synthesized by reductive amination of 4-hydroxychroman-4-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. The sulfamoyl chloride intermediate reacts with the amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Representative Procedure:
- Amine Synthesis: 4-Hydroxychroman-4-carbaldehyde (1.0 eq) + methylamine (1.2 eq) + NaBH₃CN (1.5 eq) in MeOH, 25°C, 6 hours.
- Coupling: Sulfamoyl chloride (1.0 eq) + 4-hydroxychroman-4-yl-methylamine (1.1 eq) + Et₃N (2.0 eq) in DCM, 0°C → 25°C, 12 hours.
- Yield: 68–75% after column chromatography.
Catalytic Systems and Solvent Effects
Role of Copper Catalysts
CuCl enhances nucleophilic substitution rates by stabilizing transition states. In THF, 0.05 equivalents of CuCl increase yields from 54% to 94.5% for methyl 2-methoxy-5-sulfamoylbenzoate. However, excess CuCl (>0.1 eq) promotes side reactions, reducing purity to 85%.
Solvent Polarities
Polar aprotic solvents (DMSO, DMA) improve solubility of ionic intermediates, while THF balances reactivity and cost. For example, DMSO increases cyclohexanethiol’s para-selectivity from 65% (THF) to 86%.
Analytical Characterization and Purity Control
Spectroscopic Data
HPLC Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 H₂O:MeOH, 1.0 mL/min) confirms >99% purity for clinical-grade batches.
Challenges and Mitigation Strategies
By-Product Formation
Disubstituted by-products emerge when excess thiols or prolonged reaction times are used. For example, 24-hour reactions with benzylthiol produce 18% disubstituted impurities. Mitigation includes:
Regioselectivity in Dihalo Intermediates
Methyl 2,4-dibromo-5-sulfamoyl-benzoate exhibits divergent reactivity: bromine at C2 is 3× more reactive than C4 toward thiols. Steric hindrance from the sulfonamide group directs nucleophiles to the less hindered C4 position.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patented continuous systems reduce reaction times from 24 hours to 2 hours via pressurized microreactors. Key parameters:
Green Chemistry Approaches
Water-mediated reactions under microwave irradiation (100°C, 300 W) achieve 88% yield in 1 hour, eliminating organic solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfonamide and benzoate ester functionalities but differ in their substituents on the sulfonamide nitrogen.
Chromanone derivatives: Compounds with a similar chroman ring structure but different functional groups.
Uniqueness
Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Biological Activity
Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : CHNOS
- Molecular Weight : 342.37 g/mol
The presence of a sulfonamide group is significant as it is often associated with various pharmacological activities, including carbonic anhydrase inhibition, which is relevant in tumor biology.
1. Carbonic Anhydrase Inhibition
Recent studies have indicated that compounds similar to this compound exhibit high affinity for carbonic anhydrase IX (CAIX), an isozyme overexpressed in many solid tumors. The inhibition of CAIX can disrupt the acidification of the tumor microenvironment, thereby hindering tumor invasion and metastasis .
2. Antitumor Activity
The compound has been suggested to enhance antitumor effects when used in combination with other agents. Research indicates that the sulfonamide moiety contributes to its biological activity by potentially interacting with various cellular pathways involved in tumor growth and survival .
Case Studies and Experimental Data
- In Vitro Studies :
- Binding Affinity :
- Combination Therapies :
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
